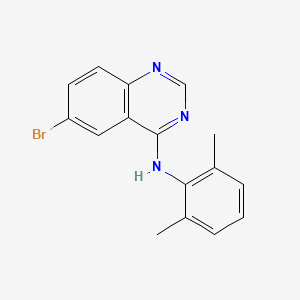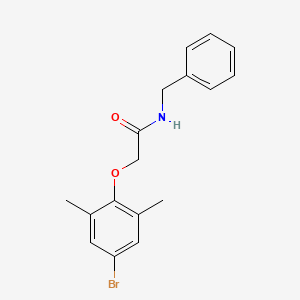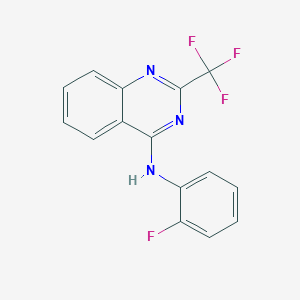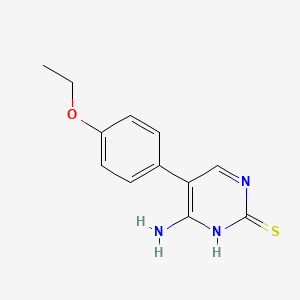
6-bromo-N-(2,6-dimethylphenyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-bromo-N-(2,6-dimethylphenyl)-4-quinazolinamine belongs to a class of organic compounds known as quinazolinamines, which are characterized by a quinazoline core structure substituted with various functional groups. These compounds have attracted interest due to their diverse pharmacological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-4-quinazolinamine and related compounds typically involves multi-step reactions starting from bromo-substituted benzoic acids or their derivatives. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized through condensation reactions involving 6-bromo-2-substituted-benzoxazin-4-one with various amines, demonstrating the versatility of synthetic approaches for this class of compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Molecular Structure Analysis
Molecular structure analysis of quinazoline derivatives, including 6-bromo-N-(2,6-dimethylphenyl)-4-quinazolinamine, often involves advanced techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies provide insights into the conformation, electronic structure, and physicochemical properties of the compounds (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitutions, which modify their chemical and pharmacological properties. These reactions are essential for the development of new compounds with enhanced biological activities (Tsou et al., 2001).
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Applications
- A study by Eweas et al. (2012) synthesized a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities.
Antitumor Activity and Enzyme Inhibition
- Tsou et al. (2001) developed 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity (Tsou et al., 2001).
Molecular Modeling and Spectroscopy
- Khattab et al. (2016) conducted a study on AG-1478, a compound similar in structure, focusing on its UV-Vis absorption spectra and molecular structure, which is relevant to understanding the spatial and temporal distribution of such inhibitors (Khattab et al., 2016).
Antiviral and Cytotoxic Activity
- Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, evaluating their antiviral activity and cytotoxicity. One compound exhibited potent antiviral activity against vaccinia virus, implying potential activity against Pox viruses including variola (Dinakaran et al., 2003).
Electronic and Photophysical Properties
- Irfan et al. (2020) explored the effect of electron-donating amines on the electronic, photophysical, and charge transfer properties of certain quinazoline derivatives, highlighting their potential efficiency in organic semiconductor devices (Irfan et al., 2020).
Antimalarial Drug Development
- Mizukawa et al. (2021) synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity, identifying a promising antimalarial drug lead (Mizukawa et al., 2021).
Mechanism of Quinamine Rearrangements
- Boduszek and Shine (1988) researched the acid-catalyzed rearrangement of quinamine, a compound structurally related to 6-bromo-N-(2,6-dimethylphenyl)-4-quinazolinamine, providing insight into the reaction mechanisms of similar compounds (Boduszek & Shine, 1988).
Antimicrobial Activity
- Chaitanya et al. (2018) synthesized and evaluated the antimicrobial activity of novel substituted quinazoline derivatives, exhibiting significant antibacterial and antifungal effects (Chaitanya et al., 2018).
Hypotensive Agents
- Kumar et al. (2003) prepared a series of quinazolinone derivatives, which were evaluated for hypotensive activity, revealing promising blood pressure-lowering effects (Kumar et al., 2003).
Eigenschaften
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-10-4-3-5-11(2)15(10)20-16-13-8-12(17)6-7-14(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOTKNNTOSTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,6-dimethylphenyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)
![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

